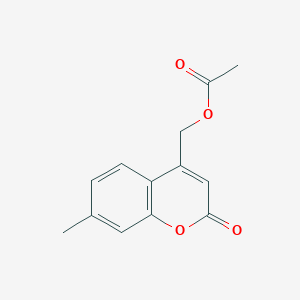
(7-Methyl-2-oxo-2H-1-benzopyran-4-yl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Methyl-2-oxo-2H-1-benzopyran-4-yl)methyl acetate is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are commonly found in various natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methyl-2-oxo-2H-1-benzopyran-4-yl)methyl acetate typically involves the esterification of (7-Methyl-2-oxo-2H-1-benzopyran-4-yl)methanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(7-Methyl-2-oxo-2H-1-benzopyran-4-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzopyran derivatives.
Scientific Research Applications
(7-Methyl-2-oxo-2H-1-benzopyran-4-yl)methyl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and neurodegenerative diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (7-Methyl-2-oxo-2H-1-benzopyran-4-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound is known to modulate enzyme activity and interact with cellular receptors, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin (2H-1-benzopyran-2-one): A structurally related compound with well-known anticoagulant properties.
7-Hydroxycoumarin: Another benzopyran derivative with significant biological activities, including antioxidant and antimicrobial effects.
Uniqueness
(7-Methyl-2-oxo-2H-1-benzopyran-4-yl)methyl acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methyl and acetate groups provide unique sites for chemical modification, making it a versatile compound for various applications.
Properties
CAS No. |
84105-43-1 |
|---|---|
Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
(7-methyl-2-oxochromen-4-yl)methyl acetate |
InChI |
InChI=1S/C13H12O4/c1-8-3-4-11-10(7-16-9(2)14)6-13(15)17-12(11)5-8/h3-6H,7H2,1-2H3 |
InChI Key |
MGUDRZXOSQWHQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















